

Application Notes and Protocols for NMR Spectroscopy using Hypoxanthine-13C5,15N4

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Compound of Interest

Compound Name: Hypoxanthine-13C5,15N4

Cat. No.: B12406936

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxanthine-13C5,15N4 is a stable isotope-labeled purine analog that serves as a powerful tool in nuclear magnetic resonance (NMR) spectroscopy for elucidating metabolic pathways, quantifying enzyme kinetics, and investigating drug interactions. Its incorporation of five 13C and four 15N atoms allows for sensitive and specific tracking of hypoxanthine metabolism in complex biological systems. These application notes provide detailed methodologies and protocols for leveraging **Hypoxanthine-13C5,15N4** in your research.

Applications

Metabolic Flux Analysis in Purine Metabolism

Stable isotope tracing with **Hypoxanthine-13C5,15N4** enables the quantitative analysis of the purine salvage pathway. By monitoring the incorporation of the heavy isotopes into downstream metabolites such as inosine monophosphate (IMP), adenosine monophosphate (AMP), guanosine monophosphate (GMP), and uric acid, researchers can map and quantify the flux through this critical metabolic route. This is particularly relevant in studying diseases associated with altered purine metabolism, such as gout and certain cancers.[\[1\]](#)[\[2\]](#)

Enzyme Kinetics and Inhibition Studies

The labeled hypoxanthine can be used as a substrate to monitor the real-time activity of enzymes involved in its metabolism, most notably hypoxanthine-guanine phosphoribosyltransferase (HGPRT).^{[3][4]} NMR spectroscopy allows for the simultaneous detection of the substrate and the product (IMP), providing a direct and continuous assay for determining kinetic parameters like Km and Vmax. This approach is also invaluable for screening and characterizing inhibitors of these enzymes, which are potential therapeutic targets.

Drug Development and Target Validation

Understanding how drugs affect metabolic pathways is crucial in pharmacology.

Hypoxanthine-13C5,15N4 can be used to probe the on-target and off-target effects of drugs that modulate purine metabolism. By tracing the metabolic fate of the labeled hypoxanthine in the presence of a drug candidate, researchers can gain insights into its mechanism of action and potential metabolic liabilities.

Data Presentation

Table 1: Illustrative Quantitative NMR Data for Metabolic Flux Analysis

Metabolite	13C-Labeling Enrichment (%) in Control Cells	13C-Labeling Enrichment (%) in Treated Cells	Fold Change
Hypoxanthine-13C5,15N4	98.2 ± 1.5	97.9 ± 1.8	-
Inosine Monophosphate (IMP)	45.3 ± 3.2	22.1 ± 2.5	-0.51
Adenosine Monophosphate (AMP)	12.7 ± 1.9	5.8 ± 1.1	-0.54
Guanosine Monophosphate (GMP)	8.5 ± 1.1	3.9 ± 0.8	-0.54
Uric Acid	75.6 ± 4.1	88.3 ± 3.7	+0.17

This table presents hypothetical data for illustrative purposes, demonstrating how quantitative data on metabolite enrichment can be structured.

Table 2: Kinetic Parameters of HGPRT Determined by NMR

Substrate	K _m (μM)	V _{max} (μmol/min/mg)	k _{cat} (s ⁻¹)
Hypoxanthine-13C5,15N4	12.5 ± 1.8	0.85 ± 0.07	6.0
Unlabeled Hypoxanthine	11.9 ± 1.5	0.88 ± 0.09	6.2

This table provides an example of how kinetic data obtained from NMR-based enzyme assays can be presented.

Experimental Protocols

Protocol 1: Metabolic Flux Analysis in Cultured Cells

This protocol outlines the steps for tracing the metabolism of **Hypoxanthine-13C5,15N4** in a cellular model.

1. Cell Culture and Isotope Labeling:

- Culture cells to mid-log phase in standard growth medium.
- Replace the medium with a fresh medium containing a known concentration of **Hypoxanthine-13C5,15N4** (e.g., 100 μM).
- Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours).

2. Metabolite Extraction:

- Harvest the cells by centrifugation.
- Quench metabolism by washing the cell pellet with ice-cold phosphate-buffered saline.

- Extract metabolites using a cold methanol-chloroform-water extraction method.[5]
- Separate the polar (containing nucleotides) and non-polar phases by centrifugation.
- Lyophilize the polar extract.

3. NMR Sample Preparation:

- Reconstitute the lyophilized extract in a deuterated buffer (e.g., phosphate buffer in D₂O, pH 7.4) containing a known concentration of an internal standard (e.g., DSS or TSP).[6]
- Transfer the sample to a 5 mm NMR tube.

4. NMR Data Acquisition:

- Acquire 1D ¹H and 2D ¹H-¹³C HSQC spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
- 1D ¹H NMR parameters:
 - Pulse sequence: zgpr (with water presaturation)
 - Spectral width: 16 ppm
 - Acquisition time: 2 s
 - Relaxation delay: 5 s
 - Number of scans: 128
- 2D ¹H-¹³C HSQC parameters:
 - Pulse sequence: hsqcetgpsisp2.2
 - Spectral width: 12 ppm (¹H) x 160 ppm (¹³C)
 - Number of increments: 256 (t1)
 - Number of scans: 32

- Relaxation delay: 1.5 s

5. Data Analysis:

- Process the NMR spectra using appropriate software (e.g., TopSpin, NMRPipe).
- Identify and quantify the signals of **Hypoxanthine-13C5,15N4** and its labeled downstream metabolites by comparing them to databases (e.g., HMDB) and standards.
- Calculate the percentage of ¹³C enrichment in each metabolite to determine the metabolic flux.

Protocol 2: Real-Time Enzyme Kinetics of HGPRT

This protocol describes how to monitor the enzymatic activity of HGPRT in real-time using NMR.

1. Reaction Mixture Preparation:

- Prepare a reaction buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.5) in D₂O.
- In an NMR tube, combine the buffer with a known concentration of **Hypoxanthine-13C5,15N4** and the co-substrate 5-phospho- α -D-ribose 1-pyrophosphate (PRPP).
- Equilibrate the sample to the desired temperature in the NMR spectrometer.

2. Initiation of Reaction and NMR Data Acquisition:

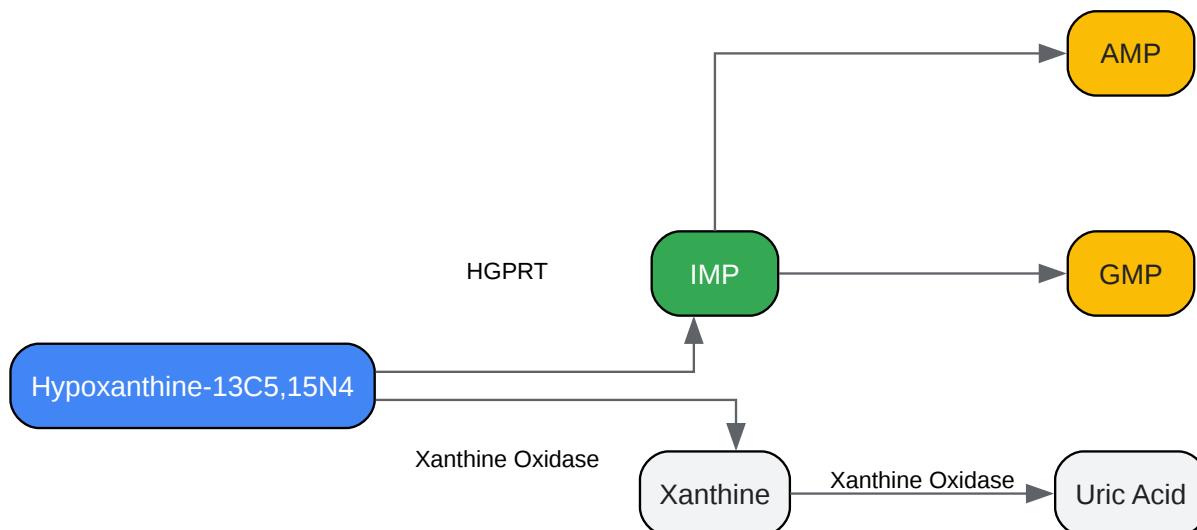
- Initiate the reaction by adding a known amount of purified HGPRT enzyme.
- Immediately start acquiring a series of 1D ¹H NMR spectra at regular time intervals (e.g., every 30 seconds) for a set duration (e.g., 30 minutes).
- Use a pulse sequence with a short acquisition time and minimal delay to maximize temporal resolution.

3. Data Analysis:

- Process the time-course NMR data.

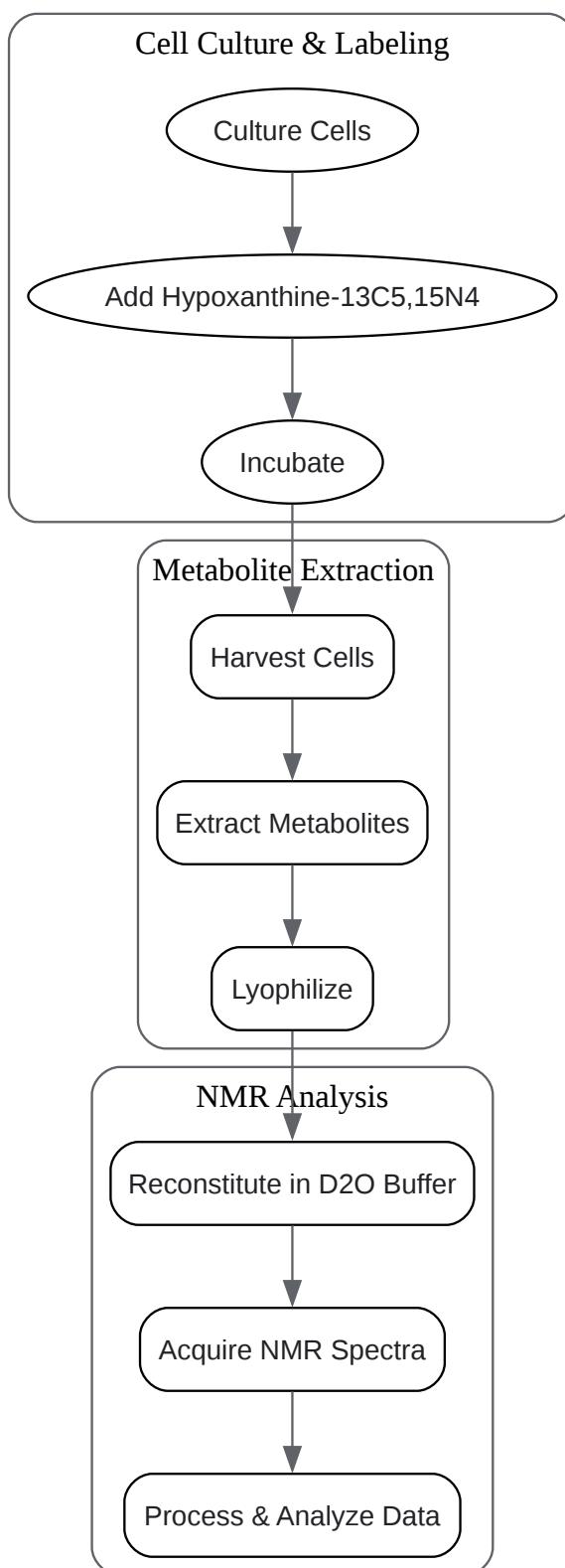
- Integrate the signal intensities of a well-resolved proton peak of the substrate (**Hypoxanthine-13C5,15N4**) and the product (IMP) at each time point.
- Convert the signal intensities to concentrations using an internal standard or by assuming the initial substrate concentration is known.
- Plot the concentration of the product formed over time to obtain the reaction progress curve.
- Fit the initial rates of the reaction at different substrate concentrations to the Michaelis-Menten equation to determine Km and Vmax.^[7]

Visualizations



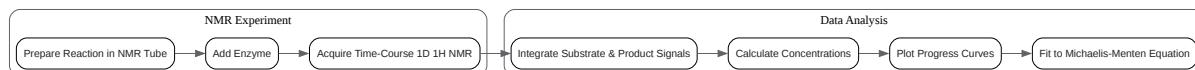
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Caption: Purine salvage pathway showing the conversion of Hypoxanthine.



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Caption: Workflow for metabolic flux analysis using NMR.

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Caption: Logical flow for determining enzyme kinetics by NMR.

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